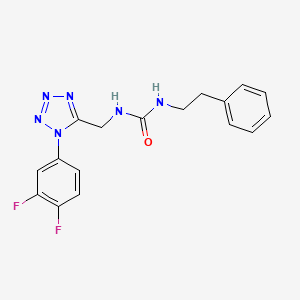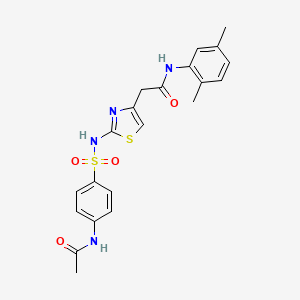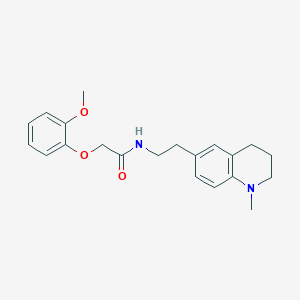
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is a useful research compound. Its molecular formula is C17H16F2N6O and its molecular weight is 358.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyst Recycling and Solvent Behavior
- A study by J. van den Broeke et al. (2002) introduces a novel fluorous room-temperature ionic liquid that was used as a solvent for the homogeneous hydrosilylation of 1-octene. This compound facilitates efficient catalyst recycling through biphasic separation, maintaining an average retention of catalyst activity of 94%.
Frustrated Lewis Pairs and Hydrogen Activation
- Research by Sabrina Kronig et al. (2011) explored the potential of Lewis acid-base pairs involving N-heterocyclic carbenes and tris(pentafluorophenyl)borane for frustrated Lewis pair (FLP) behavior, leading to heterolytic dihydrogen activation. This illustrates the application of related compounds in activating small molecules through non-traditional mechanisms.
Photocycloaddition Products and Luminescence Sensing
- A coordination polymer with photocycloaddition properties and selective luminescence sensing for iron(III) ions was developed, as detailed by Feilong Hu et al. (2015). The compound showcases an innovative approach to creating multifunctional materials for sensing and adsorption applications.
Molecular Wires and Optoelectronic Properties
- Changsheng Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole derivatives with terminal ethynyl- and butadiynyl- substituents, providing insights into the synthesis and properties of molecular wires. These compounds have implications for the development of materials with tailored electronic and optical properties.
Docking Studies and Crystal Structures
- The crystal structures of tetrazole derivatives were analyzed to understand their orientation and interaction within cyclooxygenase-2 enzyme's active site, as reported by B. Al-Hourani et al. (2015). Such studies are crucial for designing inhibitors and understanding the molecular basis of enzyme inhibition.
Propriétés
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O/c18-14-7-6-13(10-15(14)19)25-16(22-23-24-25)11-21-17(26)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEFVSROZNYKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2776745.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine](/img/structure/B2776748.png)

![6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776752.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2776753.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2776756.png)
![1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2776757.png)
![6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776758.png)


![Benzyl 3-methyl-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2776763.png)
![N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776765.png)

